2-Aminopyrimidine-5-boronic acid 2-Aminopyrimidine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 936250-22-5
VCID: VC21189636
InChI: InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
SMILES: B(C1=CN=C(N=C1)N)(O)O
Molecular Formula: C4H6BN3O2
Molecular Weight: 138.92 g/mol

2-Aminopyrimidine-5-boronic acid

CAS No.: 936250-22-5

Cat. No.: VC21189636

Molecular Formula: C4H6BN3O2

Molecular Weight: 138.92 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopyrimidine-5-boronic acid - 936250-22-5

Specification

CAS No. 936250-22-5
Molecular Formula C4H6BN3O2
Molecular Weight 138.92 g/mol
IUPAC Name (2-aminopyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
Standard InChI Key CGHYQZASLKERLV-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1)N)(O)O
Canonical SMILES B(C1=CN=C(N=C1)N)(O)O

Introduction

Chemical Identity and Properties

Chemical Identifiers

2-Aminopyrimidine-5-boronic acid can be identified through various chemical notation systems and identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers of 2-Aminopyrimidine-5-boronic acid

IdentifierValue
CAS Number936250-22-5
Molecular FormulaC4H6BN3O2
Molecular Weight138.92 g/mol
IUPAC Name(2-aminopyrimidin-5-yl)boronic acid
SMILES NotationNC1=NC=C(C=N1)B(O)O
InChI KeyCGHYQZASLKERLV-UHFFFAOYSA-N
MDL NumberMFCD07375147
PropertyCharacteristic
Physical StateSolid
Melting Point206°C to 211°C
StabilityRequires refrigeration and protection from heat
Chemical CompatibilityIncompatible with oxidizing agents
Commercial Purity95-97% (depending on supplier)

The physical and chemical properties listed above inform the handling, storage, and application considerations for this compound in research and pharmaceutical settings .

Structural Characteristics

2-Aminopyrimidine-5-boronic acid features a pyrimidine heterocyclic ring with two nitrogen atoms at positions 1 and 3. The amino group (-NH2) is attached to the carbon at position 2, while the boronic acid group (-B(OH)2) is connected to the carbon at position 5 . This structural arrangement contributes to the compound's reactivity and applications in various chemical transformations.

The boronic acid functional group is particularly significant as it can participate in numerous chemical reactions, including:

  • Formation of covalent bonds with diols and other nucleophiles

  • Participation in coupling reactions (e.g., Suzuki coupling)

  • Acting as a Lewis acid in various transformations

The amino group at the 2-position can engage in hydrogen bonding and nucleophilic reactions, further extending the compound's chemical versatility.

Applications

Pharmaceutical Applications

The primary application of 2-Aminopyrimidine-5-boronic acid is as a pharmaceutical intermediate. Its utility in this context stems from its ability to serve as a building block in the synthesis of various bioactive compounds . The specific pharmaceutical applications include:

  • Use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)

  • Incorporation into drug candidates targeting various biological pathways

  • Potential utility in the development of enzyme inhibitors and receptor modulators

The boronic acid functionality allows for the formation of covalent bonds with biomolecules, making it useful in the design of enzyme inhibitors, particularly protease inhibitors. Research indicates it has been utilized in the synthesis of inhibitors targeting serine proteases and cysteine proteases, which are critical in various diseases including cancer and viral infections.

Research Applications

In research settings, 2-Aminopyrimidine-5-boronic acid serves as a valuable chemical tool. Its applications include:

  • Use as a building block in medicinal chemistry and drug discovery programs

  • Employment in structure-activity relationship (SAR) studies

  • Utility in the development of chemical probes for biological research

The compound's boronic acid group can enhance the selective toxicity towards cancer cells when incorporated into potential drug candidates. Studies have shown promise in increasing efficacy against specific cancer types, with structural modifications leading to improved pharmacological profiles.

AspectRecommendation
Storage Temperature4°C (refrigeration)
ProtectionProtect from heat
IncompatibilitiesStore away from oxidizing agents
Shelf LifeNot specified in available data
Container TypeNot specified in available data

Following these storage recommendations helps prevent degradation of the compound and ensures its integrity for use in various applications .

AspectDetails
Typical Packaging1g, 5g, 10g
Purity95-97%
SuppliersThermo Scientific Chemicals, Synthonix, Inc.
Catalog ReferenceThermo Scientific Chemicals H6640306 (5g)
Stock StatusTypically in-stock at specialized chemical suppliers

These commercial offerings make the compound accessible for researchers and pharmaceutical development teams .

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